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Introduction
Pokeweed Antiviral Protein (PAP) is a ribosome-inactivating protein (RIP) isolated from the

pokeweed plant (Phytolacca americana). As a type I RIP, this single-chain 29 kDa protein

possesses potent antiviral properties against a broad spectrum of plant and animal viruses.[1]

[2][3] Its primary mechanism of action involves the enzymatic removal of a specific adenine

residue from the sarcin/ricin loop of the large ribosomal RNA (rRNA), leading to an irreversible

halt in protein synthesis.[1][2][3][4] This activity, coupled with evidence of direct interaction with

and depurination of viral RNA, makes PAP a compelling candidate for developing broad-

spectrum virus resistance in agriculturally important crops.[1][5][6][7]

These application notes provide an overview of PAP's application in agricultural biotechnology,

supported by quantitative data on its antiviral efficacy and detailed protocols for key

experimental procedures.

Data Presentation
The antiviral efficacy of Pokeweed Antiviral Protein has been demonstrated against a variety

of plant viruses, both through external application and expression in transgenic plants. The

following tables summarize the quantitative data from various studies.
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Virus
Plant
Species

Method of
PAP
Application

PAP
Concentrati
on /
Expression
Level

Antiviral
Efficacy

Reference

Tobacco

Mosaic Virus

(TMV)

Nicotiana

tabacum

Co-

inoculation
0.4 µg/mL

Complete

inhibition of

local lesions

[8]

Tobacco

Mosaic Virus

(TMV)

Nicotiana

tabacum

Transgenic

Expression
Not specified

Significant

reduction in

systemic

spread

[9]

Potato Virus

X (PVX)

Nicotiana

tabacum

Transgenic

Expression
Not specified

Resistance to

infection
[8]

Brome

Mosaic Virus

(BMV)

Barley

Protoplasts

Pre-treatment

of viral RNA
Not specified

Reduction in

accumulation

of all BMV

RNAs

[7]

Herpes

Simplex Virus

Type 1 (HSV-

1)

Vero Cells In cell culture 3 µM

90%

inhibition of

synthesis,

99%

inhibition of

release

[10]

Human

Immunodefici

ency Virus

Type 1 (HIV-

1)

Human

peripheral

blood

mononuclear

cells

In cell culture

IC50 of 17

nM (PAP-I),

25 nM (PAP-

II), 16 nM

(PAP-III)

Inhibition of

replication
[6]

Table 1: Antiviral Efficacy of Pokeweed Antiviral Protein (PAP)
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Parameter Value Reference

Molecular Weight ~29 kDa [1][2]

IC50 for depurination of

tobacco ribosomes (in vitro)
4 ng/mL

IC50 against HIV-1 replication

(PAP-I)
14 nM [11]

IC50 against HIV-1 replication

(PAP-II)
26 nM [4]

IC50 against HIV-1 replication

(PAP-III)
17 nM [4]

Table 2: Key Quantitative Properties of Pokeweed Antiviral Protein (PAP)

Signaling Pathways
PAP-mediated antiviral defense in plants involves complex signaling pathways that are not

solely dependent on ribosome inactivation. Evidence suggests the activation of a salicylic acid

(SA)-independent pathway and crosstalk with jasmonic acid (JA) and other signaling

molecules.
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PAP-Mediated Antiviral Signaling Pathway

The SAL1-PAP retrograde signaling pathway integrates environmental stress signals, including

those that may be induced by viral infection, with plant defense responses.
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SAL1-PAP Retrograde Signaling Pathway
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Experimental Protocols
Protocol 1: Generation of Transgenic Tobacco Plants
Expressing PAP
This protocol outlines the steps for creating transgenic Nicotiana tabacum plants expressing

the Pokeweed Antiviral Protein gene using Agrobacterium tumefaciens-mediated

transformation.

1. Vector Construction:

The full-length cDNA of the PAP gene is cloned into a binary vector (e.g., pBI121) under the

control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S

promoter.

The vector should also contain a selectable marker gene, for instance, the neomycin

phosphotransferase II (nptII) gene, which confers resistance to kanamycin.

2. Agrobacterium tumefaciens Transformation:

The resulting binary vector is introduced into a suitable Agrobacterium tumefaciens strain

(e.g., LBA4404) through electroporation or heat shock.

A single colony of transformed Agrobacterium is grown overnight in LB medium containing

appropriate antibiotics (e.g., kanamycin for the binary vector and rifampicin for the

Agrobacterium strain) at 28°C with shaking.

3. Tobacco Leaf Disc Transformation:[12][13][14][15]

Young, healthy leaves from sterile in vitro grown tobacco plants are used to prepare leaf

discs (approximately 1 cm in diameter) using a sterile cork borer.

The leaf discs are immersed in the overnight Agrobacterium culture for 5-10 minutes.

The inoculated leaf discs are blotted dry on sterile filter paper and co-cultivated on MS

medium for 2-3 days in the dark at 25°C.

4. Selection and Regeneration of Transgenic Plants:
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After co-cultivation, the leaf discs are transferred to a selection medium (MS medium

supplemented with hormones for shoot regeneration, e.g., BAP and NAA), an antibiotic to kill

the Agrobacterium (e.g., carbenicillin or cefotaxime), and the selective agent (e.g., 100 mg/L

kanamycin).

The plates are incubated under a 16-hour light/8-hour dark photoperiod at 25°C.

Kanamycin-resistant shoots that emerge from the calli are excised and transferred to a

rooting medium (MS medium with kanamycin).

5. Acclimatization and Analysis of Transgenic Plants:

Rooted plantlets are transferred to soil and acclimatized in a greenhouse.

The presence and expression of the PAP transgene in the putative transgenic plants are

confirmed by PCR, Southern blot, Northern blot, and Western blot analyses.
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Workflow for Generating PAP Transgenic Plants

Protocol 2: Mechanical Inoculation of Transgenic Plants
with Virus
This protocol describes the mechanical inoculation of plants with a virus to assess the level of

resistance conferred by the expressed PAP. Tobacco Mosaic Virus (TMV) is used as an

example.[2][3][16]
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1. Preparation of Virus Inoculum:

Infected leaf tissue from a TMV-infected plant is ground in an ice-cold mortar and pestle with

an inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0) at a ratio of 1:10 (w/v).

A small amount of abrasive, such as carborundum or celite, is added to the inoculum.

2. Inoculation Procedure:[2][16]

The upper surface of two to three leaves of a healthy transgenic plant (and a non-transgenic

control plant) are lightly dusted with carborundum.

A sterile cotton swab or a gloved finger is dipped into the virus inoculum and gently rubbed

onto the surface of the dusted leaves.

The inoculated leaves are rinsed with sterile water 5-10 minutes after inoculation to remove

excess inoculum and abrasive.

3. Observation and Data Collection:

The plants are maintained in a controlled environment (e.g., greenhouse or growth chamber)

and observed daily for the development of viral symptoms (e.g., mosaic, stunting, necrosis).

The severity of the disease is scored at regular intervals (e.g., 7, 14, and 21 days post-

inoculation).

Protocol 3: Quantification of Viral Load using Double
Antibody Sandwich ELISA (DAS-ELISA)
This protocol is for quantifying the viral load in inoculated plants to determine the level of

resistance.[17][18][19][20]

1. Plate Coating:

Microtiter plate wells are coated with a virus-specific primary antibody (e.g., anti-TMV IgG)

diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

The plate is incubated for 2-4 hours at 37°C or overnight at 4°C.
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The plate is washed three times with washing buffer (PBS containing 0.05% Tween 20).

2. Sample and Control Incubation:

Leaf samples from inoculated transgenic and control plants are homogenized in extraction

buffer.

The plant extracts are added to the coated wells and incubated for 2 hours at 37°C or

overnight at 4°C.

The plate is washed as described above.

3. Conjugate Antibody Incubation:

An enzyme-conjugated secondary antibody (e.g., anti-TMV IgG conjugated to alkaline

phosphatase) is added to the wells.

The plate is incubated for 2-4 hours at 37°C.

The plate is washed as described above.

4. Substrate Addition and Reading:

A suitable substrate for the enzyme (e.g., p-nitrophenyl phosphate for alkaline phosphatase)

is added to the wells.

The plate is incubated in the dark at room temperature until a color change is observed in

the positive controls.

The absorbance is read at the appropriate wavelength (e.g., 405 nm for p-nitrophenyl

phosphate) using a microplate reader.

5. Data Analysis:

The viral load in the samples is determined by comparing the absorbance values to a

standard curve generated using known concentrations of purified virus.
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The percentage of viral inhibition in the transgenic plants is calculated relative to the control

plants.

Conclusion
Pokeweed Antiviral Protein presents a promising tool in agricultural biotechnology for the

development of crops with broad-spectrum resistance to viral diseases. The information and

protocols provided herein offer a foundational resource for researchers and scientists working

to harness the potential of PAP. Further research into the intricate signaling pathways activated

by PAP and optimization of its expression in various crop species will be crucial for its

successful deployment in agriculture.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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